molecular formula C14H16ClNO B11298130 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine CAS No. 75229-24-2

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine

Cat. No.: B11298130
CAS No.: 75229-24-2
M. Wt: 249.73 g/mol
InChI Key: MTMIWYSKWZFYMU-UHFFFAOYSA-N
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Description

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine is a compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a furan ring substituted with a 4-chlorophenyl group and a propan-2-amine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine: Similar structure with a bromine atom instead of chlorine.

    N-{[5-(4-methylphenyl)furan-2-yl]methyl}propan-2-amine: Similar structure with a methyl group instead of chlorine.

    N-{[5-(4-nitrophenyl)furan-2-yl]methyl}propan-2-amine: Similar structure with a nitro group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propan-2-amine imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

75229-24-2

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C14H16ClNO/c1-10(2)16-9-13-7-8-14(17-13)11-3-5-12(15)6-4-11/h3-8,10,16H,9H2,1-2H3

InChI Key

MTMIWYSKWZFYMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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